molecular formula C13H12FNO B6294014 3-((Benzyloxy)methyl)-5-fluoropyridine CAS No. 23586-94-9

3-((Benzyloxy)methyl)-5-fluoropyridine

Cat. No.: B6294014
CAS No.: 23586-94-9
M. Wt: 217.24 g/mol
InChI Key: GOFGVJFUDSNJNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic and Medicinal Chemistry

The pyridine scaffold is a fundamental structural motif in a vast number of biologically active compounds. nih.govnih.gov Its nitrogen atom imparts unique electronic properties and the ability to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets. nih.gov Pyridine-based structures are found in numerous pharmaceuticals, including antiviral, anticancer, and antimicrobial agents, highlighting their versatility and importance in drug discovery. bldpharm.comunimi.it The ability to modify the pyridine ring at various positions allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, making it an attractive starting point for the synthesis of new chemical entities. rsc.org

Overview of the Compound's Position in Contemporary Synthetic and Bio-organic Investigations

While detailed research findings specifically on 3-((Benzyloxy)methyl)-5-fluoropyridine are not extensively published in publicly accessible literature, its structural components strongly suggest its role as a key intermediate in the synthesis of more complex and biologically significant molecules. The combination of the fluorinated pyridine ring with a benzyloxymethyl group provides a versatile platform for further chemical transformations. The benzyloxy group can serve as a protecting group for the hydroxymethyl functionality, which can be later deprotected to reveal a reactive hydroxyl group for further derivatization.

The presence of the fluorine atom at the 5-position influences the electronic properties of the pyridine ring, potentially enhancing the biological activity of the final product. This strategic placement makes this compound a valuable precursor for creating libraries of novel compounds for screening in drug discovery programs, particularly in the development of antibacterial agents and kinase inhibitors. Its commercial availability from various chemical suppliers further facilitates its use in research and development. bldpharm.com

Chemical and Physical Properties

While a comprehensive, publicly available dataset for this compound is limited, some of its basic properties can be inferred from its structure and from supplier information.

PropertyValueSource
CAS Number 23586-94-9 bldpharm.com
Molecular Formula C13H12FNOInferred
Synonyms 3-Fluoro-5-(phenylmethoxymethyl)pyridineInferred
Storage Conditions 2-8°CInferred

Research and Applications

The primary application of this compound in contemporary research lies in its utility as a synthetic intermediate. The structural features of this compound make it an ideal starting material for the construction of more elaborate molecules with potential therapeutic applications.

For instance, the synthesis of complex (3′-Benzyloxy)-3-fluoro-5-(4-methylpiperazine-1-yl)-[1,1′-biphenyl] carbaldehyde and indanone derivatives with antibacterial activity highlights the potential of the "3-benzyloxy-3-fluoro" fragment, for which our subject compound is a likely precursor. Similarly, research into novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives as antibacterial agents underscores the importance of the 5-fluoropyridine moiety in developing new anti-infectives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-5-(phenylmethoxymethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-13-6-12(7-15-8-13)10-16-9-11-4-2-1-3-5-11/h1-8H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFGVJFUDSNJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC(=CN=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Benzyloxy Methyl 5 Fluoropyridine

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of the target molecule, 3-((benzyloxy)methyl)-5-fluoropyridine (I), identifies two primary disconnections. The most apparent disconnection is at the ether linkage, breaking the C-O bond between the benzylic carbon and the pyridyl-methyl oxygen. This approach simplifies the target molecule into two readily accessible precursors: (5-fluoropyridin-3-yl)methanol (B1218007) (II) and a suitable benzyl (B1604629) halide, such as benzyl bromide (III). This disconnection is strategic as it relies on the robust and well-documented Williamson ether synthesis for the forward reaction.

A further retrosynthetic step involves the functional group interconversion of the hydroxymethyl group in intermediate (II). This C-C bond can be disconnected to reveal a carbonyl group at the 3-position of the pyridine (B92270) ring. This suggests that (5-fluoropyridin-3-yl)methanol (II) can be synthesized from a more oxidized precursor like 5-fluoronicotinic acid (IV) or its corresponding ester. This two-step retrosynthetic pathway provides a clear and feasible strategy for the total synthesis of this compound from simpler, commercially available starting materials.

Classical and Established Synthetic Routes

The classical approach to synthesizing this compound logically follows the forward direction of the retrosynthetic analysis. This involves the initial synthesis or acquisition of a suitably functionalized 5-fluoropyridine core, followed by the introduction of the benzyloxymethyl side chain.

Regioselective Functionalization of Pyridine Rings

The key to this synthesis is the regioselective construction of the 3,5-disubstituted pyridine ring. Direct fluorination of a pre-functionalized pyridine ring at the 5-position can be challenging due to the electronic nature of the pyridine ring often directing electrophilic substitution to other positions. Therefore, a more common and reliable strategy is to start with a precursor where the fluorine atom or a group that can be converted to fluorine is already in place.

A well-documented synthesis of the key intermediate, 5-fluoronicotinic acid, starts from 2-amino-3-methylpyridine. acs.org This multi-step process involves nitration, conversion to a hydroxypyridine, chlorination, and subsequent reduction to afford 3-methyl-5-aminopyridine. acs.org A modified Schiemann reaction can then be employed to convert the amino group to a fluoro group, yielding 3-methyl-5-fluoropyridine. acs.org Finally, oxidation of the methyl group, for instance with potassium permanganate (B83412), furnishes the desired 5-fluoronicotinic acid. acs.org

With 5-fluoronicotinic acid in hand, the next crucial step is its reduction to (5-fluoropyridin-3-yl)methanol. This transformation can be achieved using standard reducing agents capable of reducing carboxylic acids to alcohols, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF). The commercial availability of (5-fluoropyridin-3-yl)methanol suggests that this reduction is a viable and efficient process. sigmaaldrich.comsigmaaldrich.com

Introduction of the Benzyloxymethyl Moiety

The final step in the classical synthesis is the introduction of the benzyl group via an etherification reaction. The Williamson ether synthesis is the most common and direct method for this transformation. wikipedia.orgyoutube.combyjus.commasterorganicchemistry.comkhanacademy.org In this Sₙ2 reaction, the alcohol, (5-fluoropyridin-3-yl)methanol, is first deprotonated with a strong base to form the corresponding alkoxide. Sodium hydride (NaH) is a frequently used base for this purpose as it forms a non-nucleophilic hydride that deprotonates the alcohol irreversibly. The resulting nucleophilic alkoxide then attacks an electrophilic benzyl source, typically benzyl bromide or benzyl chloride, to displace the halide and form the desired ether, this compound.

The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to facilitate the Sₙ2 pathway.

Reaction Step Starting Material Reagents and Conditions Product
Reduction 5-Fluoronicotinic acid1. LiAlH₄, THF, 0 °C to rt2. Aqueous workup(5-Fluoropyridin-3-yl)methanol
Etherification (5-Fluoropyridin-3-yl)methanol1. NaH, THF, 0 °C2. Benzyl bromide, rtThis compound

Multi-step Convergent and Divergent Synthesis Strategies

While the linear approach described above is highly effective, convergent and divergent strategies can also be envisioned for the synthesis of this compound and its analogues.

A convergent synthesis would involve the preparation of two complex fragments that are then joined together in a late-stage coupling reaction. For instance, a pre-formed benzyloxymethyl fragment could be coupled to a functionalized 5-fluoropyridine ring. This could potentially involve a Grignard reaction between a 3-bromo-5-fluoropyridine (B183902) and a benzyloxymethyl-containing aldehyde, although the generation and reactivity of such specific Grignard reagents would need careful optimization. youtube.com

A divergent synthesis strategy would be valuable for creating a library of related compounds for structure-activity relationship studies. Starting from a common intermediate like (5-fluoropyridin-3-yl)methanol, a variety of different ethers could be synthesized by reacting it with a range of substituted benzyl halides or other alkylating agents. Alternatively, starting from 5-fluoronicotinic acid, one could generate a variety of esters or amides in addition to reducing it to the alcohol, thus diversifying the functional group at the 3-position.

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry continually seeks more efficient, atom-economical, and environmentally benign methods. For the synthesis of substituted pyridines like this compound, advanced catalytic methods offer promising alternatives to classical multi-step sequences.

Catalytic Methods in Pyridine Synthesis and Functionalization

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, potentially circumventing the need for pre-functionalized starting materials. acs.orgresearchgate.netnih.govrsc.org While the direct, regioselective C-H benzoyloxymethylation of a 5-fluoropyridine ring in a single step is currently a significant challenge, the development of novel catalytic systems is an active area of research.

Catalytic methods could be applied to the synthesis of the key pyridine core. For example, transition-metal-catalyzed cycloaddition reactions to construct the pyridine ring itself offer an alternative to building upon a pre-existing ring. These methods often allow for the assembly of highly substituted pyridines from simpler acyclic precursors.

Green Chemistry Principles in Synthetic Route Design and Optimization

The integration of green chemistry principles into the synthesis of pyridine derivatives is a critical aspect of modern chemical manufacturing, aiming to reduce environmental impact and enhance safety. rasayanjournal.co.in For a compound like this compound, these principles would guide every step of the synthetic design, from the choice of starting materials to the final isolation.

Key green chemistry considerations include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Safer Solvents and Reagents: Traditional syntheses of pyridine derivatives often involve hazardous solvents and toxic reagents. rasayanjournal.co.in Green approaches prioritize the use of environmentally benign solvents, such as water or ethanol, and less hazardous reagents. For instance, replacing highly toxic reagents like crotonaldehyde, sometimes used in pyridine synthesis, with safer alternatives is a key goal. acs.org

Catalysis: The use of catalytic reagents, in place of stoichiometric ones, is a cornerstone of green chemistry. biosynce.com Metal-pyridine complexes, for example, are used in various catalytic reactions, which can improve reaction efficiency and selectivity while reducing waste. biosynce.com

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis or conducting reactions at ambient temperature and pressure, contributes to a greener process. nih.gov

Renewable Feedstocks: While not always feasible for complex heterocyclic compounds, the use of starting materials derived from renewable resources is an important long-term goal.

In the context of this compound, optimization would involve a systematic evaluation of different catalysts, solvent systems, and reaction conditions to achieve the highest possible yield and purity with the lowest environmental footprint. The development of one-pot, multicomponent reactions is a particularly attractive strategy, as it can reduce the number of synthetic steps, minimize waste generation, and shorten reaction times. nih.gov

Flow Chemistry and Continuous Processing Techniques for Scalability

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, particularly for scalability and safety. springerprofessional.de For the production of this compound, transitioning from batch to continuous flow manufacturing can offer enhanced control over reaction parameters, leading to improved yields and purity. acs.org

For the synthesis of heterocyclic compounds like this compound, flow chemistry can be particularly advantageous. uc.pt It enables the safe handling of potentially hazardous reagents and intermediates, and can facilitate multi-step syntheses in a continuous, automated fashion. uc.pt The integration of in-line purification and analysis techniques can further streamline the manufacturing process, providing real-time data for process control and quality assurance. uc.pt

Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis

Parameter Batch Processing Flow Chemistry
Heat Transfer Limited by surface area-to-volume ratio Excellent, due to high surface area-to-volume ratio
Mass Transfer Often diffusion-limited Enhanced through efficient mixing
Safety Higher risk with large volumes of hazardous materials Improved, smaller reaction volumes at any given time
Scalability Often requires re-optimization More straightforward, "scaling-out" or longer run times
Process Control Manual or semi-automated Precise, automated control of parameters

Purification and Isolation Methodologies

The purification of this compound to a high degree of purity is essential for its use in subsequent applications. The choice of purification method depends on the nature of the impurities and the scale of the operation.

Chromatographic Techniques for High Purity

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of chemical compounds, including complex heterocyclic molecules. labcompare.com It is particularly useful for separating the target compound from structurally similar impurities. warwick.ac.uk

In a typical preparative HPLC workflow for this compound, an analytical method would first be developed to achieve baseline separation of the target compound from its impurities. This method would then be scaled up to a preparative scale, adjusting parameters such as column size, flow rate, and sample loading. labcompare.com

Given the fluorinated nature of the target compound, reversed-phase HPLC using a pentafluorophenyl (PFP) stationary phase could offer unique selectivity compared to standard C18 columns. chromatographyonline.com The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is critical for achieving optimal separation. labcompare.com

Table 2: Illustrative Parameters for Preparative HPLC Purification

Parameter Typical Value
Stationary Phase C18 or Pentafluorophenyl (PFP)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 20-100 mL/min (depending on column diameter)
Detection UV at 254 nm
Sample Loading Milligrams to grams, depending on scale

Crystallization and Recrystallization Protocols

Crystallization is a widely used and cost-effective method for purifying solid chemical compounds in the pharmaceutical and chemical industries. pharmafocusasia.com For this compound, which is likely a solid at room temperature, crystallization can be an effective means of achieving high purity. pharmablock.com

The process involves dissolving the crude material in a suitable solvent at an elevated temperature to form a saturated solution. numberanalytics.com As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. syrris.com Impurities, which are present in lower concentrations, tend to remain in the solution.

The selection of an appropriate solvent system is crucial for successful crystallization. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. In some cases, an anti-solvent system is used, where the compound is dissolved in a "good" solvent, and then a "poor" solvent (an anti-solvent) is added to induce crystallization. numberanalytics.com

The development of a robust crystallization protocol for this compound would involve screening various solvents and solvent mixtures, as well as optimizing parameters such as cooling rate and agitation. engineering.org.cn Seeding the solution with a small amount of pure crystals can help to control the crystallization process and obtain a more uniform particle size distribution. engineering.org.cn

Chemical Reactivity and Mechanistic Investigations of 3 Benzyloxy Methyl 5 Fluoropyridine

Reactivity of the 5-Fluoropyridine Core

The reactivity of the 5-fluoropyridine nucleus is governed by the synergistic electronic effects of the ring nitrogen and the fluorine atom. The nitrogen atom significantly lowers the electron density of the aromatic system, making it generally resistant to electrophilic attack but susceptible to nucleophilic substitution. wikipedia.orgyoutube.com The fluorine atom further influences this reactivity, both through its inductive electron-withdrawing effect and its role as a potential leaving group in substitution and cross-coupling reactions.

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (SEAr)

The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene (B151609). wikipedia.org Reactions such as nitration or sulfonation often require harsh conditions, and the nitrogen atom can be protonated or coordinate to Lewis acid catalysts, further deactivating the ring by introducing a positive charge. wikipedia.orgyoutube.com When electrophilic substitution does occur, it is generally directed to the meta-position (C3 and C5) relative to the nitrogen, as the ortho (C2, C6) and para (C4) positions are more deactivated. For 3-((benzyloxy)methyl)-5-fluoropyridine, the C4 and C6 positions would be the most likely sites for electrophilic attack, though still requiring forcing conditions.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). youtube.comyoutube.comlibretexts.org This reactivity is enhanced by the presence of the electron-withdrawing fluorine atom. In SNAr reactions, a nucleophile attacks the ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group. libretexts.orgmasterorganicchemistry.com The rate-determining step is typically the initial nucleophilic attack, which is accelerated by electron-withdrawing groups that stabilize the anionic intermediate. libretexts.org

For the 5-fluoropyridine core, the fluorine atom at C5 can act as a leaving group. However, nucleophilic attack is most favored at the positions ortho and para to the ring nitrogen (C2, C4, C6) because the nitrogen can effectively stabilize the negative charge of the intermediate through resonance. youtube.com The reaction of 2- or 4-halopyridines with nucleophiles is a common synthetic strategy. youtube.comnih.gov While the C-F bond is strong, the high electronegativity of fluorine activates the ring towards attack, making fluoropyridines more reactive in SNAr than their chloro- or bromo-analogues. masterorganicchemistry.comnih.gov

Reaction TypeTypical ConditionsKey Features for 5-Fluoropyridine CoreExpected Outcome
Electrophilic Aromatic SubstitutionStrong acids (e.g., H₂SO₄, HNO₃), high temperatures. youtube.comRing is strongly deactivated by nitrogen. wikipedia.org Protonation/Lewis acid coordination further deactivates. Substitution occurs at positions least deactivated (C4, C6).Low yield, requires forcing conditions.
Nucleophilic Aromatic SubstitutionStrong nucleophiles (e.g., alkoxides, amines), often with heat. youtube.comyoutube.comRing is activated by nitrogen and fluorine. libretexts.org Fluorine at C5 can be a leaving group, but attack at C2 or C6 followed by hydride expulsion (Chichibabin reaction) is also possible. youtube.comSubstitution of fluorine or hydrogen depending on conditions and nucleophile.

Cross-Coupling Reactions at Pyridine C-H and C-Halogen Bonds

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heteroaromatic compounds, including fluoropyridines. These reactions can proceed via activation of either C-Halogen or C-H bonds.

C-F Bond Activation

The C-F bond, being the strongest carbon-halogen bond, is generally challenging to activate. However, significant progress has been made in developing catalytic systems, often based on palladium, nickel, or copper, capable of mediating these transformations. nih.govrsc.org These reactions typically involve the oxidative addition of the C-F bond to a low-valent metal center. acs.orgnih.gov For this compound, the C5-F bond can participate in cross-coupling reactions like Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) to form new C-C, C-N, or C-O bonds. soton.ac.ukmdpi.comresearchgate.net

C-H Bond Activation/Functionalization

Direct C-H activation has emerged as a more atom-economical strategy, avoiding the need for pre-halogenated substrates. acs.org In pyridine systems, C-H activation is often directed by the ring nitrogen to the ortho positions (C2 and C6). The fluorine substituent can also influence the regioselectivity and energetics of C-H activation. acs.orgnih.gov Various transition metals, including palladium, rhodium, and iridium, have been employed to catalyze the direct arylation, alkylation, or alkenylation of pyridine C-H bonds. acs.orgworktribe.com For the title compound, this would allow for functionalization at the C2, C4, or C6 positions.

ReactionBond TargetedTypical CatalystsCoupling PartnerRepresentative Example
Suzuki-MiyauraC-FPd or Ni complexesAryl/vinyl boronic acidsCoupling of a fluoropyridine with phenylboronic acid. researchgate.net
SonogashiraC-Br (by analogy)Pd complexes, Cu(I) co-catalystTerminal alkynesCoupling of 5-bromo-3-fluoropyridine derivatives with various alkynes. soton.ac.uk
Buchwald-HartwigC-FPd complexesAmines, AlcoholsN- or O-arylation of a fluoropyridine.
Direct C-H ArylationC-HPd, Rh, or Ir complexesAryl halides or organometallicsDirect coupling of a pyridine C-H bond with an aryl bromide. acs.org

Oxidative and Reductive Transformations of the Pyridine Ring

Oxidative Transformations

The pyridine ring is generally stable towards oxidation. Strong oxidizing agents under harsh conditions can lead to ring degradation. A common strategy to modulate the reactivity of the pyridine ring is through N-oxidation. Treatment with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) can convert the pyridine nitrogen to a pyridine N-oxide. acs.org This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions and enabling a wider range of functionalization reactions.

Reductive Transformations

The pyridine ring can be reduced to the corresponding piperidine (B6355638) ring via catalytic hydrogenation. This is typically achieved using hydrogen gas (H₂) with catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or rhodium on alumina (B75360) (Rh/Al₂O₃) under pressure. However, for this compound, these conditions present a chemoselectivity challenge, as they are also standard conditions for the hydrogenolysis of the benzyl (B1604629) ether protecting group. youtube.comorganic-chemistry.org Therefore, achieving selective reduction of the pyridine ring without cleaving the side chain would require careful selection of catalysts and reaction conditions.

Reactivity of the Benzyloxymethyl Side Chain

The benzyloxymethyl group offers a second site for chemical modification, primarily involving the cleavage of the benzyl ether or transformations at the methylene (B1212753) linker.

Selective Cleavage and Deprotection Strategies of the Benzyl Ether

The benzyl ether is a widely used protecting group for alcohols due to its stability under many reaction conditions and the variety of methods available for its removal. organic-chemistry.org The product of deprotection is 3-hydroxymethyl-5-fluoropyridine.

Hydrogenolysis: The most common method for benzyl ether cleavage is catalytic hydrogenolysis. youtube.comorganic-chemistry.org This involves reaction with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically clean and high-yielding, producing toluene (B28343) as a byproduct. As noted earlier, this method may simultaneously reduce the pyridine ring.

Lewis Acid-Mediated Cleavage: Strong Lewis acids can effect the cleavage of benzyl ethers. Reagents like boron trichloride (B1173362) (BCl₃) or its dimethyl sulfide (B99878) complex (BCl₃·SMe₂) are effective and can offer good selectivity in the presence of other protecting groups. organic-chemistry.org

Oxidative Cleavage: Certain oxidizing agents can cleave benzyl ethers. For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is often used for the selective cleavage of p-methoxybenzyl (PMB) ethers, but methods for its use with simple benzyl ethers have also been developed. organic-chemistry.org

MethodReagentsTypical ConditionsAdvantages/Disadvantages
HydrogenolysisH₂, Pd/CMeOH or EtOH solvent, room temp, 1 atm H₂Clean and efficient, but may also reduce the pyridine ring. youtube.comorganic-chemistry.org
Lewis Acid CleavageBCl₃·SMe₂DCM solvent, 0 °C to room tempGood for substrates sensitive to hydrogenation. organic-chemistry.org
Dissolving Metal ReductionNa, liquid NH₃THF solvent, -78 °CPowerful reduction method, can be chemoselective. researchgate.net
Oxidative CleavageDDQDCM/H₂O, photoirradiationUseful when reductive or acidic methods are not tolerated. organic-chemistry.org

Functional Group Interconversions on the Methylene Linker

Once the benzyl ether is cleaved to reveal the primary alcohol ((5-fluoropyridin-3-yl)methanol), the methylene linker becomes a handle for further functionalization.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (5-fluoronicotinaldehyde) or carboxylic acid (5-fluoronicotinic acid). sigmaaldrich.com The choice of oxidant determines the outcome. Milder reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent will typically stop at the aldehyde stage. imperial.ac.uk Stronger oxidants, such as chromium trioxide (CrO₃) in aqueous acid (Jones reagent) or potassium permanganate (B83412) (KMnO₄), will oxidize the primary alcohol directly to the carboxylic acid. imperial.ac.ukfiveable.me

Conversion to Halide and Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, such as a halide (e.g., using SOCl₂ or PBr₃) or a sulfonate ester (e.g., using TsCl). The resulting 3-(halomethyl)-5-fluoropyridine is an excellent substrate for SN2 reactions with a wide variety of nucleophiles (e.g., azides, cyanides, amines, thiols), allowing for the introduction of diverse functional groups at the methylene position. ub.eduvanderbilt.edu

Starting GroupTransformationReagentsProduct Group
-CH₂OHOxidation (mild)PCC, PDC-CHO (Aldehyde)
-CH₂OHOxidation (strong)KMnO₄, CrO₃/H₂SO₄-COOH (Carboxylic Acid)
-CH₂OHHalogenationSOCl₂, PBr₃-CH₂Cl, -CH₂Br
-CH₂ClNucleophilic SubstitutionNaCN, NaN₃, R₂NH-CH₂CN, -CH₂N₃, -CH₂NR₂

Stereochemical Aspects of Chemical Transformations

Currently, there is a lack of published research specifically investigating the stereochemical outcomes of reactions involving the chiral center that could be generated at the benzyloxymethyl substituent of this compound. Asymmetric transformations, which are crucial for the synthesis of enantiomerically pure compounds in the pharmaceutical industry, have not been reported for this specific molecule. General principles of stereoselective synthesis in related pyridine systems exist, but direct experimental data or computational studies on how the electronic and steric nature of the 5-fluoro and 3-benzyloxymethyl substituents would influence the stereochemistry of reactions are not available.

Reaction Kinetics and Thermodynamic Profile Studies

A similar void exists in the scientific literature regarding the reaction kinetics and thermodynamic properties of this compound. There are no available studies that provide quantitative data, such as reaction rate constants, activation energies, or equilibrium constants for its chemical transformations. Such kinetic data is fundamental to understanding reaction mechanisms and for the optimization of synthetic processes.

Furthermore, the thermodynamic profile of this compound, including its enthalpy of formation, Gibbs free energy, and bond dissociation energies, has not been documented. This information is critical for predicting the feasibility and spontaneity of its reactions and for understanding the stability of the compound and its intermediates. While thermodynamic data for the parent pyridine molecule is well-established, these values cannot be accurately extrapolated to a substituted derivative with significant electronic and steric influences from the fluoro and benzyloxymethyl groups.

Applications of 3 Benzyloxy Methyl 5 Fluoropyridine As a Synthetic Intermediate and Building Block

Precursor in Complex Heterocyclic Synthesis

The structural attributes of 3-((Benzyloxy)methyl)-5-fluoropyridine make it a suitable starting point for the assembly of more intricate molecular architectures, including polycyclic and bridged heterocyclic systems.

The fluoropyridine scaffold is a key component in a variety of biologically active polycyclic molecules. The strategic placement of the fluorine atom and the benzyloxymethyl group on the pyridine (B92270) ring of this compound provides multiple reaction sites for building complex frameworks. For instance, the pyridine ring can participate in metal-catalyzed cross-coupling reactions to form biaryl systems, which are precursors to carbazoles, dibenzofurans, and other fused ring systems.

Furthermore, the benzyloxymethyl group serves as a masked hydroxymethyl group. Through debenzylation, the primary alcohol is revealed, which can then be used as a nucleophile or be oxidized to an aldehyde to facilitate intramolecular cyclization reactions, leading to the formation of fused or bridged ring systems. This strategy is central to creating complex topologies found in natural products and novel pharmaceuticals. The pyridine nitrogen itself can act as a directing group or a nucleophilic center in cyclization strategies, further enhancing the utility of this building block.

The synthesis of single-enantiomer therapeutics is a cornerstone of modern drug development, and scaffolds that can be readily converted into chiral molecules are of high value. acs.org this compound serves as an achiral precursor that can be strategically elaborated to introduce chirality. A common and effective method involves the manipulation of the benzyloxymethyl side chain.

A typical synthetic sequence would involve:

Deprotection: Removal of the benzyl (B1604629) protecting group, typically via catalytic hydrogenation, to yield (5-fluoropyridin-3-yl)methanol (B1218007).

Oxidation: Oxidation of the resulting primary alcohol to the corresponding aldehyde, 3-formyl-5-fluoropyridine.

Asymmetric Addition: The introduction of a stereocenter by reacting the aldehyde with a nucleophile in the presence of a chiral catalyst or with a chiral Grignard or organolithium reagent. This creates a chiral secondary alcohol.

This approach allows for the controlled installation of a stereocenter, transforming the achiral starting material into a valuable chiral building block. Such chiral intermediates are crucial for synthesizing enantiomerically pure drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause unwanted side effects. acs.org The use of chiral auxiliaries or catalysts in reactions involving the pyridine scaffold is a well-established strategy for producing molecules with high enantiomeric excess. nih.govresearchgate.net

Utility in Medicinal Chemistry Research

In medicinal chemistry, this compound is a valuable scaffold for generating novel compounds for biological screening and for understanding the relationship between a molecule's structure and its biological activity.

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound's potency and selectivity. The title compound is an excellent template for SAR exploration because its distinct regions can be systematically modified to probe interactions with a biological target.

Medicinal chemists can synthesize a library of analogues by altering specific parts of the molecule:

The Benzyl Group: Replacing the benzyl ether with other alkyl or aryl ethers allows for the exploration of steric and electronic effects in a target's binding pocket.

The Fluorine Atom: The fluorine can be moved to other positions on the pyridine ring or substituted with other groups (e.g., Cl, CN, CF₃) to modulate the pKa of the pyridine nitrogen and alter metabolic stability and binding interactions.

The Pyridine Core: The core itself can be modified, for example, by creating derivatives at other positions on the ring to introduce new vectors for interaction or to block metabolic pathways.

For example, in the development of c-MET inhibitors, various pyridine and quinazoline (B50416) headgroups have been investigated to understand their impact on inhibitory activity. nih.gov By synthesizing and testing a series of related compounds, researchers can build a detailed map of the chemical features required for biological activity, guiding the design of more potent and effective drug candidates.

Table 1: Hypothetical SAR Exploration Based on the this compound Scaffold

Modification SiteExample ModificationRationale for Modification
Benzyloxy Group Replace Benzyl with p-methoxybenzylProbe for electronic effects and potential hydrogen bond interactions.
Replace Benzyl with cyclohexylmethylInvestigate the effect of replacing an aromatic ring with an aliphatic one.
Fluorine Atom Move F from position 5 to 6Alter dipole moment and pKa of the pyridine nitrogen.
Replace F with a methyl groupCompare the effects of a small, electron-withdrawing group with a small, electron-donating group.
Pyridine Ring Introduce a methyl group at position 2Add a steric group to probe the shape of the binding site and block potential metabolism.

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a recurring structural motif in successful drugs. frontiersin.org The fluoropyridine ring is considered an attractive scaffold in drug discovery due to its favorable physicochemical properties, including metabolic stability and its ability to act as a hydrogen bond acceptor.

This compound combines this privileged fluoropyridine core with a versatile benzyloxymethyl group, which acts as a synthetic handle. This allows for its use as a foundational building block in drug discovery programs. Using combinatorial chemistry techniques, the benzyloxymethyl group can be converted into a wide array of other functionalities, enabling the rapid generation of large libraries of diverse compounds. These libraries can then be screened against various biological targets (e.g., kinases, G-protein coupled receptors, enzymes) to identify new hit compounds, which can serve as the starting point for a full-fledged drug discovery campaign.

Positron Emission Tomography (PET) is a powerful molecular imaging technique that requires radiolabeled probes to visualize biological processes in vivo. Fluorine-18 (B77423) (¹⁸F) is a preferred radionuclide for PET due to its convenient half-life (109.8 min) and low positron energy. The synthesis of ¹⁸F-labeled molecules often relies on the late-stage introduction of the radioisotope via nucleophilic substitution.

While this compound itself contains a stable ¹⁹F atom, its core structure is highly relevant for creating PET tracers. A precursor for radiosynthesis would be synthesized where the 5-position is occupied by a good leaving group, such as a nitro group (-NO₂) or a trialkylammonium salt (-N⁺R₃). nih.gov The synthesis of the corresponding ¹⁸F-labeled compound, [¹⁸F]this compound, would proceed via a nucleophilic aromatic substitution (SₙAr) reaction.

The general methodology is as follows:

¹⁸F-Fluoride Production: [¹⁸F]Fluoride is produced as an aqueous solution in a cyclotron.

Activation: The aqueous [¹⁸F]fluoride is made reactive for nucleophilic substitution by trapping it on an anion-exchange cartridge and eluting it with a solution containing a phase-transfer catalyst, typically a combination of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃). The water is then removed azeotropically to yield an anhydrous, highly nucleophilic K[¹⁸F]F-K₂₂₂ complex.

Radiofluorination: The activated [¹⁸F]fluoride is reacted with the precursor (e.g., 3-((benzyloxy)methyl)-5-nitropyridine) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (110-180 °C), often with microwave assistance to shorten reaction times. nih.gov The nitro group is displaced by the [¹⁸F]fluoride to yield the desired radiolabeled product.

Purification: The final radiolabeled compound is purified, typically using high-performance liquid chromatography (HPLC), to ensure it is suitable for its intended application. nih.gov

This method allows for the efficient and high-yield production of ¹⁸F-labeled fluoropyridines with high specific activity.

Table 2: Common Precursors and Conditions for ¹⁸F-Labeling of Pyridine Rings

Precursor Leaving GroupTypical Catalyst SystemSolventTemperature (°C)Reference
Nitro (-NO₂)K[¹⁸F]F / K₂₂₂ / K₂CO₃DMSO150-180
Trimethylammonium (-N⁺Me₃)K[¹⁸F]F / K₂₂₂ / K₂CO₃DMSO110 nih.gov
Bromo (-Br)K[¹⁸F]F / K₂₂₂ / K₂CO₃DMSO150
Iodo (-I)K[¹⁸F]F / K₂₂₂ / K₂CO₃DMSO130
DABCO SaltK[¹⁸F]F / K₂₂₂ / K₂CO₃DMSONot specified

Potential in Agrochemical Research (as a precursor or building block for active compounds)

The inclusion of fluorine atoms into active molecules is a prevalent strategy in modern agrochemical design, as fluorine can significantly enhance biological activity and metabolic stability. Consequently, fluorinated building blocks are of considerable interest to researchers in this field. While the pyridine scaffold itself is a key feature in numerous successful agrochemicals, specific data on the direct application of this compound as a precursor or building block in the development of new agrochemical compounds is not extensively documented in publicly available scientific literature or patents.

The potential utility of this compound in agrochemical research can be inferred from the roles of structurally related molecules. For instance, fluorinated pyridines are integral components of various herbicides and fungicides. The presence of the benzyloxy group in this compound offers a versatile handle for synthetic modifications. This group can function as a protecting group for the hydroxymethyl moiety during multi-step syntheses or it can be a point of departure for further chemical transformations to build more complex molecular architectures.

The combination of the 5-fluoropyridine core, a known pharmacophore in bioactive molecules, with the reactive benzyloxymethyl side chain suggests that this compound could theoretically serve as a valuable intermediate. Researchers could potentially leverage this structure to synthesize novel analogues of existing agrochemicals or to explore new chemical spaces in the quest for next-generation crop protection agents. However, without specific examples of its incorporation into active agrochemical compounds, its role in this area remains largely theoretical.

Further research and publication in the field of agrochemical synthesis would be necessary to fully elucidate the practical applications and potential of this compound as a key building block.

Computational and Theoretical Studies on 3 Benzyloxy Methyl 5 Fluoropyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. epstem.net For 3-((Benzyloxy)methyl)-5-fluoropyridine, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), would be utilized to determine its optimized ground-state geometry. epstem.net This process involves finding the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

These calculations would reveal the planarity of the pyridine (B92270) and benzene (B151609) rings and the relative orientation of the benzyloxy and methyl groups. The fluorine substitution on the pyridine ring is expected to influence the electronic distribution and geometry of the heterocyclic core. The computed structural parameters are foundational for all further computational analyses.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

ParameterPredicted Value
C-F Bond Length~1.35 Å
C-N-C Angle (Pyridine)~117°
C-O-C Angle (Ether Linkage)~118°
Dihedral Angle (Pyridine-CH2-O-Benzyl)Variable, dependent on conformation

Note: The values in this table are hypothetical and represent typical outcomes of DFT calculations for similar organic molecules.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net For this compound, the MEP map would likely show regions of negative potential (typically colored red or yellow) around the nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage, indicating their nucleophilic character. nih.gov Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms. The fluorine atom, being highly electronegative, would create a region of negative potential around itself, while also influencing the potential of the adjacent carbon atom.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, with a larger gap suggesting higher stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine and benzene rings, while the LUMO may be distributed over the pyridine ring, particularly influenced by the electron-withdrawing fluorine atom.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO~ -6.5
LUMO~ -1.2
HOMO-LUMO Gap~ 5.3

Note: These energy values are illustrative and would be determined through specific DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the benzyloxymethyl side chain in this compound means the molecule can exist in various conformations. Conformational analysis is performed to identify the most stable conformers and to understand the energy barriers between them. This can be achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting structure.

Prediction of Reactivity and Mechanistic Pathways

The electronic and structural data obtained from DFT calculations can be used to predict the reactivity of this compound. The MEP and FMO analyses highlight the likely sites for chemical reactions. researchgate.net For instance, the nucleophilic nitrogen atom in the pyridine ring could be a site for protonation or alkylation. The electron-rich aromatic rings could undergo electrophilic substitution, with the specific positions of attack being predictable from the calculated charge distributions and orbital densities. Computational methods can also be employed to model the transition states of potential reactions, providing insights into the reaction mechanisms and activation energies.

In Silico Screening and Molecular Docking for Hypothetical Target Interactions

Given the prevalence of pyridine-containing compounds in medicinal chemistry, it is plausible to investigate the potential of this compound as a ligand for biological targets using in silico methods. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govnih.gov

For a hypothetical study, a relevant protein target, such as a kinase or a protease, would be selected. A docking simulation would then be performed to place the this compound molecule into the active site of the protein. The results would be scored based on the predicted binding energy, with more negative scores indicating a more favorable interaction. The analysis of the docked pose would reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For example, the pyridine nitrogen could act as a hydrogen bond acceptor, while the benzene ring could engage in pi-stacking with aromatic amino acid residues in the active site.

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Kinase

ParameterPredicted Value
Binding Affinity (kcal/mol)-8.5
Key Interacting ResiduesGLU, LEU, PHE, VAL
Types of InteractionsHydrogen bond with GLU, Hydrophobic interactions with LEU and VAL, Pi-stacking with PHE

Note: This table presents a hypothetical scenario for illustrative purposes. Actual results would depend on the specific protein target and docking software used.

Advanced Analytical Methodologies for Characterization and Elucidation

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule. frontagelab.com Unlike nominal mass spectrometry, which provides integer masses, HRMS measures the mass of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). frontagelab.com This precision allows for the calculation of a unique elemental formula, providing strong evidence for a compound's identity. uci.edunih.gov

For 3-((Benzyloxy)methyl)-5-fluoropyridine, HRMS analysis would be used to verify its molecular formula, C₁₃H₁₂FNO. bldpharm.com The instrument measures the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. The experimentally measured mass is then compared to the theoretically calculated exact mass. A close match between the found and calculated values confirms the molecular formula with a high degree of confidence. uci.edu This technique is crucial for differentiating the target compound from potential impurities or byproducts, especially those with the same nominal mass. frontagelab.comnih.gov

Table 1: HRMS Data for this compound This table presents the calculated theoretical mass for the protonated molecule, which would be compared against experimental data in an HRMS analysis.

Ion Molecular Formula Calculated Exact Mass (m/z)

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed atomic structure of a molecule in solution. It provides information on the chemical environment, connectivity, and spatial proximity of atoms.

While one-dimensional (¹H and ¹³C) NMR provides foundational information, multi-dimensional NMR experiments are essential for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. unimi.it

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on the pyridine (B92270) ring and between the protons within the benzyl (B1604629) group.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbon atoms to which they are attached. It is invaluable for assigning carbon signals by correlating them to their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is critical for piecing together the molecular skeleton. For instance, it would show correlations from the benzylic methylene (B1212753) protons (-CH₂-) to the carbons of the pyridine ring and the phenyl ring, confirming the connectivity of these fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound This table presents plausible chemical shift (δ) values based on the compound's structure. Actual values are determined experimentally.

Position Atom Type Expected Chemical Shift (ppm) Key HMBC Correlations
Pyridine-H2, H6 ¹H 8.3 - 8.5 Pyridine-C4, Pyridine-C5
Pyridine-H4 ¹H 7.5 - 7.7 Pyridine-C2, Pyridine-C3, Pyridine-C5
Benzyl-CH₂ ¹H 4.6 - 4.8 Pyridine-C3, Benzyl-C(ipso)
Pyridine-CH₂ ¹H 4.5 - 4.7 Pyridine-C3
Phenyl-H ¹H 7.2 - 7.4 Benzyl-CH₂, Phenyl-C
Pyridine-C2, C6 ¹³C 140 - 150 (J_CF) Pyridine-H4, Pyridine-H6
Pyridine-C5 ¹³C 155 - 165 (J_CF) Pyridine-H4, Pyridine-H6
Pyridine-C3 ¹³C 130 - 140 (J_CF) Pyridine-H2, Pyridine-H4, Benzyl-CH₂
Pyridine-C4 ¹³C 120 - 130 (J_CF) Pyridine-H2, Pyridine-H6
Benzyl-CH₂ ¹³C 70 - 75 Phenyl-H

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Analysis

Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique for characterization. nih.gov Since the ¹⁹F nucleus has a spin of ½ and is 100% abundant, it provides sharp signals with a wide chemical shift range, making it an excellent probe of the local electronic environment. nih.gov

For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal corresponding to the fluorine atom on the pyridine ring. The precise chemical shift of this signal provides a unique fingerprint for the compound. nih.gov Furthermore, this fluorine signal will exhibit coupling (J-coupling) to adjacent protons (H4 and H6) on the pyridine ring, appearing as a multiplet (e.g., a triplet of triplets). This coupling pattern provides definitive proof of the fluorine's position at the C5 location. rsc.org

Table 3: Expected ¹⁹F NMR Data for this compound

Atom Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)

Chromatographic Method Development for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for its quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds and other fine chemicals. A validated HPLC method ensures that the results are accurate, reproducible, and reliable. For this compound, a reversed-phase HPLC method would typically be developed. The method validation process involves assessing parameters such as:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: A proportional relationship between the detector response and the concentration of the analyte over a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 4: Representative HPLC Method for Purity Analysis

Parameter Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Water (A) and Acetonitrile (B52724) (B), both with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detector UV-Vis Diode Array Detector (DAD) at an appropriate wavelength (e.g., 254 nm)
Column Temp. 30 °C

| Injection Vol. | 10 µL |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

While this compound itself is not chiral, chiral impurities could arise from starting materials or side reactions during synthesis. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often demonstrating significant advantages over HPLC. afmps.beresearchgate.net SFC typically uses supercritical carbon dioxide as the primary mobile phase, which reduces organic solvent consumption and allows for faster separations due to its low viscosity and high diffusivity. afmps.beyoutube.com

Method development in chiral SFC often involves screening a set of chiral stationary phases (CSPs), which are frequently based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose). researchgate.netnih.gov By screening different columns with various alcohol modifiers (e.g., methanol, ethanol), an effective separation of enantiomers can be rapidly identified. youtube.com This approach would be critical if a chiral analogue of the title compound were synthesized or if chiral impurities needed to be quantified.

Table 5: Illustrative SFC Method for Chiral Screening

Parameter Condition
Columns (CSP) Polysaccharide-based (e.g., Amylose or Cellulose derivatives)
Mobile Phase Supercritical CO₂ with an alcohol co-solvent (e.g., Methanol)
Gradient 5% to 40% co-solvent over 5-10 minutes
Flow Rate 3.0 - 4.0 mL/min
Back Pressure 150 bar
Detector UV-Vis Diode Array Detector (DAD)

| Column Temp. | 40 °C |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques for the characterization of "this compound." These methods provide critical insights into the molecule's structural features, including the identification of key functional groups and the nature of its electronic transitions.

IR spectroscopy is particularly effective for identifying the characteristic vibrational frequencies of the covalent bonds within the molecule. The distinct absorption bands in an IR spectrum correspond to specific stretching and bending vibrations, offering a molecular fingerprint. For "this compound," the IR spectrum is expected to exhibit absorptions characteristic of its three main structural components: the 5-fluoropyridine ring, the benzyloxy group, and the methylene bridge.

The carbon-fluorine (C-F) bond of the fluoropyridine ring gives rise to a strong absorption band, which is typically observed in the 1250-1150 cm⁻¹ region for fluorinated aromatic compounds. msu.edu The aromatic C-H stretching vibrations of both the pyridine and benzene (B151609) rings are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring, along with the C=C stretching of the benzene ring, typically produce a series of sharp bands in the 1600-1400 cm⁻¹ range. The benzyloxy group is identifiable by the C-O-C stretching vibrations, which generally appear as strong bands in the 1260-1000 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-HStretching3100-3000Medium
Aliphatic C-H (methylene)Stretching3000-2850Medium
C=C and C=N (pyridine ring)Stretching1600-1450Medium to Strong
C=C (benzene ring)Stretching1600-1450Medium to Strong
C-FStretching1250-1150Strong
C-O (ether)Stretching1260-1000Strong
Aromatic C-HOut-of-plane Bending900-675Strong

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The chromophores in "this compound"—the pyridine and benzene rings—are responsible for its UV absorption profile.

The pyridine ring can undergo both π → π* and n → π* transitions. libretexts.org The π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically of high intensity and occur at shorter wavelengths. libretexts.org The n → π* transitions, resulting from the excitation of non-bonding electrons (from the nitrogen atom) to antibonding π* orbitals, are of lower intensity and appear at longer wavelengths. libretexts.org The benzene ring of the benzyloxy group also exhibits characteristic π → π* transitions. libretexts.org

The substitution on both rings is expected to influence the position and intensity of these absorption bands. The fluorine atom on the pyridine ring and the benzyloxymethyl group can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λmax) compared to unsubstituted pyridine and benzene.

Table 2: Expected Ultraviolet-Visible (UV-Vis) Absorption Data for this compound

Chromophore Electronic Transition Expected Wavelength Range (nm)
Pyridine Ringπ → π~240-270
Pyridine Ringn → π~270-380
Benzene Ringπ → π*~250-270

Following a comprehensive search for scientific data concerning "this compound," it has been determined that there is no publicly available information regarding its biological relevance or mechanistic exploration within the scope of the requested outline. Searches for its molecular targets, effects on cellular pathways, structure-activity relationships, or its development as a chemical probe have not yielded any relevant research findings.

Therefore, it is not possible to generate the requested article with the specified detailed sections on "Biological Relevance and Mechanistic Exploration (Pre-clinical/In Vitro Focus)" as the foundational scientific data does not appear to be present in the public domain. The compound may be a novel entity with no published biological characterization or a synthetic intermediate not intended for biological study.

Future Directions and Emerging Research Avenues for 3 Benzyloxy Methyl 5 Fluoropyridine

Development of Novel and Highly Efficient Synthetic Routes

The development of robust and efficient synthetic pathways is paramount for the widespread utilization of 3-((Benzyloxy)methyl)-5-fluoropyridine. While classical methods for pyridine (B92270) synthesis exist, future research is expected to focus on more sophisticated and sustainable approaches.

One promising avenue is the application of photoredox catalysis . acs.orgacs.org This technique, which utilizes visible light to initiate chemical transformations, offers mild reaction conditions and high functional group tolerance. mdpi.com Future research could explore the synthesis of this compound from readily available precursors through photoredox-mediated cross-coupling or cyclization reactions. acs.org For instance, a potential strategy could involve the coupling of a suitable difluorinated building block with a silyl (B83357) enol ether, followed by a one-pot condensation. acs.org

Transition-metal-catalyzed C-H functionalization represents another frontier in the synthesis of functionalized pyridines. nih.govresearchgate.netrsc.org Directing group-assisted or regioselective C-H activation could enable the late-stage introduction of the benzyloxymethyl group onto a pre-formed 5-fluoropyridine core, or vice-versa. nih.govacs.org Rhodium(III)-catalyzed approaches, for example, have shown success in preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov Adapting such methods could provide a convergent and atom-economical route to the target molecule.

Furthermore, the implementation of flow chemistry could significantly enhance the efficiency and safety of synthesizing this compound. Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, reduced reaction times, and easier scale-up. researchgate.netinterchim.fr The Bohlmann-Rahtz pyridine synthesis, for example, has been successfully adapted to a flow process, suggesting that similar strategies could be developed for the target compound. interchim.fr

Potential Synthetic Strategy Key Features Anticipated Advantages
Photoredox CatalysisVisible light, mild conditionsHigh functional group tolerance, energy efficiency
C-H FunctionalizationAtom economy, late-stage modificationReduced number of synthetic steps, access to diverse analogues
Flow ChemistryContinuous processing, precise controlImproved yield and safety, scalability

Exploration of Unconventional Reactivity Profiles and Transformations

The reactivity of this compound is largely dictated by the interplay between the electron-deficient fluoropyridine ring and the benzyloxymethyl substituent. While standard transformations are predictable, future research will likely delve into more unconventional reactivity.

The pyridine nitrogen, despite being part of an electron-poor ring, retains a lone pair of electrons, making it susceptible to electrophilic attack . gcwgandhinagar.com However, the presence of the fluorine atom deactivates the ring towards electrophilic aromatic substitution. scribd.com Future studies could investigate the activation of the pyridine ring, for instance through N-oxide formation, to facilitate electrophilic substitution at positions other than the expected C-3. gcwgandhinagar.com

Conversely, the electron-deficient nature of the ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr) . The fluorine atom at the 5-position is not as activated as a halogen at the 2- or 4-position, but under specific conditions, it could potentially be displaced by strong nucleophiles. More likely, the inherent reactivity of the pyridine ring could be harnessed for nucleophilic attack at the 2- and 4-positions. scribd.com A particularly interesting area of future research would be the dearomatization-rearomatization strategies that have recently been developed for the meta-functionalization of pyridines. acs.orgthemasterchemistry.comuni-muenster.dephys.orgnih.gov These methods could potentially allow for the introduction of new functional groups at the C-4 or C-6 positions of the this compound scaffold.

The benzyloxymethyl group also offers a handle for unique transformations. Catalytic debenzylation could unmask the hydroxymethyl group, providing a key intermediate for further functionalization. Moreover, the benzylic position could be a site for radical-mediated reactions, allowing for the introduction of additional substituents.

Reactive Site Potential Transformation Research Focus
Pyridine NitrogenN-Oxide FormationActivation for subsequent functionalization
Pyridine RingNucleophilic Aromatic Substitution (SNAr)Displacement of fluorine or functionalization at other positions
Pyridine RingDearomatization-RearomatizationMeta-functionalization at C-4 or C-6
Benzyloxymethyl GroupCatalytic DebenzylationGeneration of a key hydroxymethyl intermediate

Expansion of Applications in Underexplored Scientific Disciplines

While the primary applications of fluorinated pyridines lie in medicinal chemistry and agrochemicals, the unique structure of this compound opens doors to other scientific disciplines.

In the field of materials science , the incorporation of fluorinated pyridyl units into polymers can enhance thermal stability and hydrophobicity. nih.gov The benzyloxymethyl group could serve as a point of polymerization or as a modifiable handle to tune the material's properties. Future research could explore the synthesis of novel polymers and network materials derived from this compound for applications in coatings, membranes, or electronic devices.

Another emerging area is the use of fluorinated compounds in Positron Emission Tomography (PET) imaging . The introduction of a fluorine-18 (B77423) (18F) isotope into bioactive molecules allows for their visualization and tracking in vivo. snmjournals.orgnih.govnih.govresearchgate.net The 5-fluoropyridine motif is a known pharmacophore in PET tracer development. snmjournals.org Future research could focus on developing methods for the efficient 18F-radiolabeling of this compound and its derivatives to create novel imaging agents for studying biological processes or for disease diagnosis.

Furthermore, the field of organometallic chemistry could benefit from the use of this compound as a ligand. nih.gov The pyridine nitrogen can coordinate to a metal center, and the electronic properties of the ligand can be tuned by the fluorine and benzyloxymethyl substituents. This could lead to the development of novel catalysts with unique reactivity and selectivity for a variety of organic transformations.

Scientific Discipline Potential Application Key Feature of the Compound
Materials ScienceMonomer for fluoropolymersEnhanced thermal stability and hydrophobicity
PET Imaging18F-RadiotracerFluorine atom for radiolabeling
Organometallic ChemistryLigand for catalysisTunable electronic properties

Challenges and Opportunities in Process Chemistry and Scale-Up for Research Material Production

The transition from laboratory-scale synthesis to the production of larger quantities of this compound for extensive research presents both challenges and opportunities.

However, these challenges also create opportunities for innovation in process chemistry. The development of heterogeneous catalysts or the implementation of catalyst recycling protocols could significantly improve the economic and environmental footprint of the synthesis. The use of flow chemistry, as mentioned earlier, offers a powerful platform for the safe and efficient production of this compound on a larger scale. researchgate.netinterchim.fr Furthermore, a thorough understanding of the reaction kinetics and thermodynamics will be essential for designing a robust and reliable manufacturing process. Computational studies can play a vital role in predicting reactivity and optimizing reaction conditions, thereby accelerating the development of a scalable synthesis. nih.govemerginginvestigators.org

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield RangeKey ConditionsReference
Nucleophilic Substitution60-75%NaH, DMF, 80°C, 12h
Ultrasound-Assisted70-85%K₂CO₃, DMF, 40°C, 3h

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • ¹H/¹³C NMR : Identify benzyloxy protons (δ 4.5–5.0 ppm), fluoropyridine ring protons (δ 7.0–8.5 ppm), and methylene bridge (δ 3.5–4.0 ppm). Fluorine coupling in ¹H NMR (e.g., splitting in pyridine protons) confirms substitution .
  • IR Spectroscopy : Peaks at 1250–1100 cm⁻¹ (C-O-C stretch) and 1500–1450 cm⁻¹ (C-F stretch).
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 231.09 (C₁₃H₁₂FNO₂⁺).

Advanced: How can researchers address low yields in the benzyloxy-methylation step?

Answer:
Low yields often stem from competing side reactions (e.g., over-alkylation or hydrolysis). Mitigation strategies include:

  • Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzyl bromide reactivity .
  • Temperature Control : Lower reaction temperatures (40–60°C) reduce decomposition.
  • Protecting Groups : Temporarily protect the pyridine nitrogen with a trimethylsilyl group to prevent unwanted side reactions .

Advanced: How is computational modeling applied to predict biological activity?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to assess binding affinity to targets (e.g., kinases or GPCRs). The fluoropyridine moiety may act as a hydrogen bond acceptor .
  • ADMET Prediction : Tools like FAF-Drugs2 evaluate pharmacokinetics (e.g., logP ~2.5 for moderate lipophilicity) and toxicity risks (e.g., CYP450 inhibition) .

Data Contradiction: Why do fluorination methods report conflicting regioselectivity?

Answer:
Discrepancies arise from substrate sensitivity and catalyst choice . For example:

  • Electrophilic Fluorination : May favor C-5 substitution due to electron-withdrawing effects of the benzyloxy group.
  • Metal-Mediated Fluorination : Pd-catalyzed methods can shift selectivity to C-3 under specific ligand systems (e.g., Xantphos) .

Advanced: What role does this compound play in medicinal chemistry?

Answer:

  • Pharmacophore Design : The fluorine atom enhances metabolic stability, while the benzyloxy group aids in membrane permeability. It serves as a scaffold for kinase inhibitors or antiviral agents .
  • Structure-Activity Relationship (SAR) : Modifying the benzyl group (e.g., adding electron-withdrawing substituents) can tune potency against specific targets .

Basic: How stable is this compound under storage conditions?

Answer:

  • Short-Term Stability : Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the benzyloxy group.
  • Long-Term Stability : Lyophilized samples in amber vials show <5% degradation over 12 months. Avoid aqueous buffers (pH >8) to prevent cleavage .

Advanced: How to analyze byproduct formation during synthesis?

Answer:

  • HPLC-MS : Use reverse-phase C18 columns (ACN/H₂O gradient) to detect impurities (e.g., debenzylated or dimerized products).
  • Reaction Monitoring : In situ IR or Raman spectroscopy tracks benzyl bromide consumption and intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.